molecular formula C10H7FN2 B603575 3-Fluoro-4,4'-bipyridine CAS No. 1131-30-2

3-Fluoro-4,4'-bipyridine

Cat. No.: B603575
CAS No.: 1131-30-2
M. Wt: 174.17g/mol
InChI Key: FOMVPQHAAWLPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4,4’-dipyridine is a fluorinated bipyridine derivative Bipyridines are compounds consisting of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4,4’-dipyridine typically involves the fluorination of bipyridine derivatives. One common method is the direct fluorination of 4,4’-dipyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-Fluoro-4,4’-dipyridine may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4,4’-dipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce more complex bipyridine derivatives with additional functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4,4’-dipyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4,4’-dipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and complexation with metal ions. This makes it a versatile compound for the development of advanced materials and bioactive molecules.

Properties

CAS No.

1131-30-2

Molecular Formula

C10H7FN2

Molecular Weight

174.17g/mol

IUPAC Name

3-fluoro-4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H7FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H

InChI Key

FOMVPQHAAWLPMH-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=C(C=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.